molecular formula C19H14N6O2S B2672617 5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one CAS No. 1251598-65-8

5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one

Cat. No.: B2672617
CAS No.: 1251598-65-8
M. Wt: 390.42
InChI Key: FXEZELJTPMIPOJ-UHFFFAOYSA-N
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Description

5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase with central roles in cellular signaling, metabolism, and neuronal function. This compound was developed and characterized as part of a research effort to create novel, brain-penetrant therapeutic agents for neurodegenerative diseases. Its primary research value lies in its ability to selectively inhibit GSK-3β, which is implicated in the hyperphosphorylation of tau protein—a key pathological feature in Alzheimer's disease and other tauopathies. By modulating this pathway, the compound serves as a critical pharmacological tool for investigating tau pathology, neuroinflammation , and synaptic dysfunction in preclinical models. The design of this molecule incorporates a pyrazolotriazinone core linked to a p-substituted oxadiazole moiety, optimizing it for both potency against GSK-3β and favorable physicochemical properties for central nervous system (CNS) exposure. Researchers utilize this high-quality compound primarily in in vitro enzymatic assays and cell-based models to study Wnt/β-catenin signaling, and in in vivo studies to assess its efficacy in mitigating cognitive deficits and pathological hallmarks of neurodegeneration. It is supplied For Research Use Only and is intended solely for laboratory research purposes by trained professionals.

Properties

IUPAC Name

5-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2S/c1-12-4-6-13(7-5-12)18-21-17(27-23-18)10-24-19(26)15-9-14(16-3-2-8-28-16)22-25(15)11-20-24/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXEZELJTPMIPOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one typically involves multi-step organic reactions. One common approach starts with the preparation of the oxadiazole ring, followed by the formation of the pyrazolo[1,5-d][1,2,4]triazinone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one: can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring yields sulfoxides or sulfones, while substitution reactions on the phenyl ring yield various functionalized derivatives .

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant antimicrobial properties. The incorporation of the oxadiazole ring has been linked to enhanced antibacterial activity against various pathogens. Studies have demonstrated that derivatives of this compound show promise in developing new antibacterial agents, particularly against resistant strains of bacteria .

2. Anticancer Properties
Compounds similar to 5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one have been investigated for their potential as anticancer agents. The pyrazolo[1,5-d][1,2,4]triazin scaffold is known for its ability to inhibit specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Preliminary studies suggest that this compound could be effective in targeting cancer cells with minimal effects on normal cells .

Material Science Applications

3. Fluorescent Probes
The unique structural features of this compound make it a candidate for use as a fluorescent probe in biological imaging. The presence of the thiophene ring can enhance the optical properties of the compound, making it suitable for applications in fluorescence microscopy and other imaging techniques. Its ability to bind selectively to certain biomolecules can be utilized in tracking cellular processes or detecting specific proteins within cells .

Case Studies

Case Study 1: Synthesis and Characterization
In a study published by MDPI, researchers synthesized a series of compounds based on the pyrazolo[1,5-d][1,2,4]triazin framework. They characterized these compounds using various spectroscopic techniques (NMR, IR) and evaluated their biological activities against different bacterial strains. The results indicated that modifications to the oxadiazole group significantly influenced antibacterial potency .

Case Study 2: Anticancer Screening
A recent investigation focused on the anticancer potential of similar derivatives highlighted that compounds with the pyrazolo structure exhibited cytotoxic effects on human cancer cell lines. The study utilized MTT assays to measure cell viability and found that certain modifications led to increased efficacy against breast and lung cancer cells .

Mechanism of Action

The mechanism of action of 5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The oxadiazole and pyrazolo[1,5-d][1,2,4]triazinone moieties are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related heterocyclic derivatives:

Table 1: Structural and Functional Comparison of Heterocyclic Analogs

Compound Class / Example Structure Key Substituents Biological Activities Synthesis Method (Key Steps) References
Target Compound : Pyrazolo-triazinone with oxadiazole and thiophene - 4-Methylphenyl-oxadiazole
- Thiophen-2-yl
Inferred: Anticancer, antimicrobial Likely involves cyclocondensation of triazinone
3’-Substituted 1,2,4-Triazoles (e.g., 3’-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3-ones) - Aryl groups
- Thioxo moiety
Antinociceptive, anticancer, antiviral Multi-step cyclization, IR/NMR confirmation
Pyrazolo[3,4-d]pyrimidines (e.g., 2-(1-(4-amino-3-(thiazolyl)pyrazolo-pyrimidinyl)chromenone) - Thiazole
- Fluorophenyl
Kinase inhibition (e.g., anticancer) Suzuki coupling, palladium catalysis
1,3,4-Thiadiazole Derivatives (e.g., 5-((thiadiazolylthio)methyl)-1,2,4-triazoles) - Thiadiazole
- Phenylaminomethyl
Antibacterial, antifungal Thiol-alkylation, acidification
Isostructural Thiazoles (e.g., 4-(4-fluorophenyl)-2-(pyrazolyl)thiazoles) - Fluorophenyl
- Pyrazolyl
Structural rigidity, planar conformation Single-crystal diffraction, reflux conditions

Key Comparative Insights:

Structural Diversity and Bioactivity: The target compound’s thiophene and oxadiazole substituents may enhance π-π stacking interactions with biological targets compared to purely phenyl-substituted analogs (e.g., 1,3,4-thiadiazoles).

Synthetic Complexity: The target compound’s synthesis likely parallels methods for pyrazolo-triazinones, involving cyclocondensation of hydrazine derivatives with carbonyl precursors. In contrast, thiadiazoles and pyrazolo-pyrimidines require specialized steps like thiol-alkylation or Suzuki coupling.

Biological Performance :

  • 1,2,4-Triazoles (e.g., ) exhibit broad-spectrum antiviral activity but may lack the target’s specificity due to fewer heteroaromatic substituents.
  • Pyrazolo-pyrimidines () show potent kinase inhibition but require complex boronate intermediates, whereas the target compound’s oxadiazole-thiophene system could offer simpler synthetic routes.

Conformational Influence :

  • Isostructural thiazoles () adopt planar conformations with perpendicular fluorophenyl groups, which may reduce steric hindrance during target binding compared to the target compound’s bulkier oxadiazole-methylphenyl group.

Biological Activity

The compound 5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4OS2C_{13}H_{12}N_4OS_2, with a molecular weight of approximately 304.39 g/mol. The structure includes multiple heterocyclic rings: an oxadiazole ring, a thiophene ring, and a pyrazolo-triazine framework. The compound's unique arrangement contributes to its biological properties.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of oxadiazole derivatives. For instance:

  • Inhibition of Staphylococcus aureus: Compounds similar to the target compound have shown significant inhibitory effects against Staphylococcus aureus, indicating potential applications in treating bacterial infections .
  • Antiviral Properties: Oxadiazoles are known for their antiviral activity against various viruses. For example, some derivatives have demonstrated efficacy against picornaviruses .

Anticancer Activity

The anticancer potential of similar compounds has been explored extensively:

  • Cytotoxicity Against Cancer Cell Lines: Research indicates that oxadiazole derivatives exhibit cytotoxic effects on several cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Mechanism of Action: The anticancer activity may be attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival. Studies suggest that modifications on the oxadiazole ring enhance selectivity and potency against cancer cells .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of synthesized oxadiazole derivatives. The results indicated that certain compounds exhibited significant inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The structure-activity relationship suggested that the presence of the thiophene moiety enhances antimicrobial activity .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives similar to the target compound were tested against multiple cancer cell lines. The results showed that some derivatives had IC50 values as low as 0.31 µM against HT-29 cells, indicating potent anticancer effects. The study highlighted the importance of substituents on the oxadiazole ring in modulating biological activity .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AntimicrobialStaphylococcus aureusMIC: 10 - 50 µg/mL
AnticancerMCF-7IC50: ~0.45 µM
AnticancerA549IC50: ~0.53 µM
AnticancerHT-29IC50: 0.31 µM

Q & A

Q. Advanced

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol or THF improves intermediate solubility .
  • Temperature control : Reflux (70–80°C) for exothermic steps; lower temperatures (0–5°C) for sensitive intermediates .
  • pH adjustment : Neutral to slightly basic conditions (pH 7–8) minimize side reactions during Mannich base formation .
  • Catalysts : Use triethylamine or DMAP to accelerate coupling reactions .

How do solvent choices influence the tautomeric equilibrium and spectroscopic data of related triazole derivatives?

Q. Advanced

  • Polar solvents (e.g., DMSO) stabilize thione tautomers via hydrogen bonding, shifting ¹H NMR signals (e.g., δ 12–14 ppm for S-H) .
  • Non-polar solvents (e.g., chloroform) favor thiol tautomers, altering UV-Vis absorption spectra .
  • Quantum chemical calculations (DFT) predict tautomeric preferences and validate experimental data .

What computational methods are employed to predict electronic structure and reactivity?

Q. Advanced

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Screens binding affinities with target proteins (e.g., kinases, enzymes) using AutoDock or Schrödinger .
  • MD simulations : Assess stability of ligand-protein complexes under physiological conditions .

How can contradictory biological activity data across studies be systematically analyzed?

Q. Advanced

  • Comparative assay validation : Replicate experiments under standardized conditions (e.g., cell line selection, incubation time) .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability due to substituent effects) .
  • Mechanistic studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics and resolve discrepancies .

What strategies stabilize the compound under varying pH conditions during biological assays?

Q. Advanced

  • Buffer systems : Use phosphate-buffered saline (PBS, pH 7.4) for physiological conditions; citrate buffer (pH 5–6) for lysosomal studies .
  • Lyophilization : Improve shelf-life by removing water, preventing hydrolysis .
  • Encapsulation : Liposomes or cyclodextrins enhance stability in acidic environments .

How does molecular docking aid in understanding the mechanism of action of structurally similar compounds?

Q. Advanced

  • Target identification : Docking with proteins like COX-2 or EGFR reveals potential binding pockets .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups) with binding scores .
  • Virtual screening : Prioritize derivatives for synthesis based on predicted affinities .

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